1-Chloro-2,7-dimethylocta-2,6-diene (CAS 52290-13-8): A Comprehensive Technical Guide for Advanced Synthesis and Drug Development
1-Chloro-2,7-dimethylocta-2,6-diene (CAS 52290-13-8): A Comprehensive Technical Guide for Advanced Synthesis and Drug Development
Executive Summary
As a Senior Application Scientist in synthetic organic chemistry, I frequently evaluate specialized building blocks that offer unique regiochemical and stereochemical advantages. 1-Chloro-2,7-dimethylocta-2,6-diene (CAS 52290-13-8) is a highly versatile primary allylic chloride[1]. As a structural isomer of the widely used geranyl chloride (where the C3 methyl is shifted to the C2 position), this compound provides a distinct steric and electronic profile for the alkylation of pharmacophores and the synthesis of novel terpenoid derivatives. This whitepaper systematically details its physicochemical properties, mechanistic synthesis pathways, and validated experimental protocols for its utilization in drug discovery pipelines.
Structural Identity & Physicochemical Profiling
Understanding the baseline physicochemical metrics of an allylic chloride is critical for predicting its behavior in nucleophilic substitution reactions and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of downstream drug candidates. The following table summarizes the core quantitative data for 1-chloro-2,7-dimethylocta-2,6-diene[1].
| Property | Value | Reference |
| IUPAC Name | 1-chloro-2,7-dimethylocta-2,6-diene | PubChem[1] |
| CAS Number | 52290-13-8 | PubChem[1] |
| Molecular Formula | C10H17Cl | PubChem[1] |
| Molecular Weight | 172.69 g/mol | PubChem[1] |
| Exact Mass | 172.101878 Da | PubChem[1] |
| XLogP3 | 4.2 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Primary Precursor | 2,7-dimethylocta-1,6-dien-3-ol | Chemsrc[2] |
Reactivity Profile & Structural Significance
The architecture of 1-chloro-2,7-dimethylocta-2,6-diene features a primary allylic chloride moiety coupled with an isolated trisubstituted olefin. The primary nature of the chloride ensures rapid kinetics in bimolecular nucleophilic substitution (SN2) reactions.
However, the presence of the methyl group at the C2 position introduces a specific steric environment that differentiates it from standard geranyl derivatives. This subtle modification can be leveraged in Structure-Activity Relationship (SAR) studies to fine-tune the binding affinity of a drug candidate to lipid-rich target domains, as the spatial projection of the terpene tail is fundamentally altered. Furthermore, its high lipophilicity (XLogP3 = 4.2) makes it an excellent lipid-anchoring appendage for enhancing cell membrane permeability[1].
Mechanistic Pathways for Synthesis
The standard synthetic route to 1-chloro-2,7-dimethylocta-2,6-diene involves the allylic chlorination of its corresponding alcohol, 2,7-dimethylocta-1,6-dien-3-ol (CAS 22410-72-6)[2]. This transformation relies on an allylic rearrangement (SNi' or SN2' mechanism). When treated with a chlorinating agent such as thionyl chloride (SOCl2), the secondary alcohol is converted into a chlorosulfite intermediate. Subsequent extrusion of sulfur dioxide drives the migration of the double bond and the regioselective attack of the chloride ion at the less sterically hindered C1 position, yielding the primary allylic chloride.
Figure 1: Synthesis mechanism of 1-chloro-2,7-dimethylocta-2,6-diene via allylic rearrangement.
Validated Experimental Protocol: Allylic Chlorination
To ensure reproducibility and high regioselectivity, the following protocol has been optimized for the synthesis of 1-chloro-2,7-dimethylocta-2,6-diene. This system is self-validating through strict temperature and pH controls.
Objective: Regioselective conversion of 2,7-dimethylocta-1,6-dien-3-ol to 1-chloro-2,7-dimethylocta-2,6-diene.
Reagents:
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2,7-dimethylocta-1,6-dien-3-ol (1.0 eq)
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Thionyl chloride (SOCl2) (1.1 eq)
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Pyridine (1.1 eq)
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Anhydrous diethyl ether
Step-by-Step Methodology:
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System Setup & Cooling: Dissolve 2,7-dimethylocta-1,6-dien-3-ol and pyridine in anhydrous diethyl ether under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice-water bath.
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Causality: Low temperature is critical to suppress thermodynamic side reactions, such as elimination to form 2,7-dimethyl-2,6-octadiene[3] or non-regioselective chlorination. Pyridine acts as an acid scavenger; without it, the generated HCl would catalyze the cyclization or hydration of the diene system.
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Reagent Addition: Add SOCl2 dropwise over 30 minutes, strictly maintaining the internal temperature below 5°C.
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Causality: Dropwise addition controls the highly exothermic formation of the chlorosulfite intermediate, preventing thermal spikes that lead to polymerization.
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Rearrangement Phase: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.
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Causality: The controlled thermal energy facilitates the SNi'/SN2' rearrangement, driving the extrusion of SO2 gas and ensuring the chloride regioselectively attaches at the primary C1 position.
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Quenching & Extraction: Slowly quench the reaction by pouring it into an ice-cold saturated NaHCO3 solution. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine and dry over anhydrous Na2SO4.
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Causality: NaHCO3 neutralizes any residual acid and unreacted SOCl2, preventing the acid-catalyzed hydrolysis of the newly formed allylic chloride during the workup phase.
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Purification: Concentrate the organic layer under reduced pressure. Purify the crude product via short-path vacuum distillation (e.g., at 0.1 mmHg).
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Causality: Allylic chlorides are highly thermally labile. Distillation at atmospheric pressure will inevitably cause decomposition or auto-polymerization. Vacuum distillation lowers the boiling point to a safe thermal window.
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Applications in Drug Development & Terpene Synthesis
In medicinal chemistry, appending a lipophilic tail is a proven strategy to enhance a molecule's ability to cross the blood-brain barrier (BBB) or cellular membranes. 1-Chloro-2,7-dimethylocta-2,6-diene acts as an efficient electrophile for the N-alkylation or O-alkylation of pharmacophores. The 2,7-dimethyl substitution pattern provides a unique steric bulk that can alter metabolic degradation rates (e.g., by cytochrome P450 enzymes) compared to straight-chain aliphatic tails.
Figure 2: Workflow for utilizing 1-chloro-2,7-dimethylocta-2,6-diene in pharmacophore alkylation.
Safety, Handling, and Storage Standards
As an active alkylating agent, 1-chloro-2,7-dimethylocta-2,6-diene poses specific handling challenges:
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Hydrolytic Instability: The compound is susceptible to hydrolysis upon exposure to atmospheric moisture, reverting to the corresponding allylic alcohol and liberating corrosive HCl gas.
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Storage: Must be stored at 2–8°C in a tightly sealed, amber glass container flushed with an inert gas (Argon or Nitrogen) to prevent photo-oxidation and polymerization.
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Toxicity: Due to its electrophilic nature, it is a potential skin sensitizer and lachrymator. All handling must be conducted within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).
References
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Title: 1-Chloro-2,7-dimethylocta-2,6-diene | C10H17Cl | CID 71365698 Source: PubChem (National Institutes of Health) URL: [Link]
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Title: 2,7-dimethylocta-1,6-dien-3-ol | CAS#:22410-72-6 Source: Chemsrc Chemical Database URL: [Link]
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Title: 2,7-Dimethyl-2,6-octadiene | C10H18 | CID 519299 Source: PubChem (National Institutes of Health) URL: [Link]
